molecular formula C16H12N2O3S B2430749 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide CAS No. 896340-61-7

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide

Cat. No.: B2430749
CAS No.: 896340-61-7
M. Wt: 312.34
InChI Key: NLBKPGMBCDXSAI-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide is a synthetic compound designed for research applications, featuring a 1,3-dioxoisoindoline core coupled with a (methylsulfanyl)benzamide group. This structure places it within a class of heterocyclic compounds known for a wide spectrum of investigated biological and pharmaceutical activities . The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry, identified as an integral component of several commercial drugs and compounds under investigation for their anticancer , anti-inflammatory , analgesic , and antihyperglycemic properties . Compounds with this core structure have also shown affinities for various neurological targets, suggesting potential as anti-Alzheimer's agents or in Parkinsonism treatment . From a synthetic chemistry perspective, derivatives of this nature can be synthesized using green methodologies, such as ultrasound-assisted, catalyst-free reactions in water, which align with modern principles of sustainable chemistry . Researchers can leverage this high-purity compound as a key intermediate or building block for developing novel pharmacologically active molecules, or as a standard in bioactivity screening studies. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for determining the suitability of this product for its intended use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-22-11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBKPGMBCDXSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide typically involves the reaction of 3-methylsulfanylbenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide
  • N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide
  • N-(1,3-dioxoisoindol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Uniqueness

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(methylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a 1,3-dioxo-2,3-dihydro-1H-isoindole moiety linked to a methylsulfanyl benzamide group. This structure is significant as it may influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The isoindole moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to specific enzymes or receptors. The methylsulfanyl group may also play a role in modulating the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study demonstrated that derivatives of isoindole compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)20Inhibition of cell cycle progression
HeLa (Cervical Cancer)10Activation of caspase pathways

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Zebrafish Embryo Toxicity Study : A study investigated the toxicity of this compound on zebrafish embryos. Results showed that at higher concentrations (above 50 µM), significant developmental abnormalities occurred, indicating potential toxic effects at elevated dosages .
  • In Vivo Efficacy in Tumor Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment .

Toxicological Profile

While the compound exhibits notable biological activities, its safety profile must be considered. Preliminary toxicological assessments indicate that it may cause adverse effects at high concentrations, necessitating further studies to establish safe dosage levels for therapeutic applications.

Q & A

Q. What in vivo models are appropriate for evaluating its antitumor efficacy?

  • Methodology : Use xenograft models (e.g., HCT-116 colorectal cancer) with biweekly dosing. Monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation). Compare to reference compounds (e.g., 5-fluorouracil) and assess toxicity via histopathology .

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